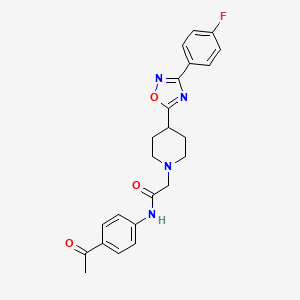

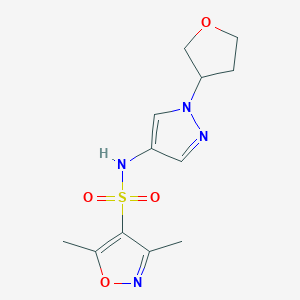

![molecular formula C13H10O6 B2934625 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione CAS No. 156426-82-3](/img/structure/B2934625.png)

3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

3-Acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione has been a subject of interest in chemical synthesis and reactivity studies. For instance, its reactions with aromatic amines led to the formation of 3-(arylaminomethylene)-6-methylpyran-2,4-dione, helping in correcting previously reported structures of such products (Boutemeur-Kheddis et al., 2001). Another study focused on its interaction with alkali and alkaline earth perchlorates in acetonitrile, revealing significant variations in its absorption spectrum and fluorescence intensity, indicating the formation of complexes (Féry-Forgues et al., 1998).

Structural Analysis

The compound has also been used in structural analysis and crystallography. A study by Hamdi, Speziale, and Jaud (1994) examined its molecular and crystal structure, providing insights into its spatial configuration and potential chemical properties (Hamdi et al., 1994).

Novel Compound Synthesis

Research has been conducted on synthesizing novel compounds from 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione. For example, Hikem-Oukacha et al. (2011) reported the synthesis of new heterocyclic products through its reactions with different amines (Hikem-Oukacha et al., 2011). Another study by Cheng and Tan (1968) described its condensation with malic acid, leading to the synthesis of new pyranopyrandione derivatives (Cheng & Tan, 1968).

Advanced Synthesis Techniques

Recent advancements in synthesis techniques involving this compound include microwave-assisted dimerization and cyclization for producing pyran-2,4-dione scaffolds, highlighting a green and efficient approach (Sarhan et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione are alkali and alkaline earth cations . These cations play a crucial role in various biological processes, including signal transduction, enzyme function, and maintaining cell membrane potential.

Mode of Action

The compound interacts with its targets through the formation of complexes. The enol form of the compound can form complexes of the E-M type with lithium salts and of the E-M and (E-)2M types with calcium and magnesium salts . In these complexes, the heterocyclic oxygen atom and the two oxygen atoms of the side chain can participate in cation binding .

Biochemical Pathways

The interaction of the compound with its targets can lead to variations in the absorption spectrum and a collapse of the fluorescence intensity . This suggests that the compound may affect biochemical pathways related to signal transduction and cellular communication.

Result of Action

The result of the compound’s action is the formation of stable complexes with alkali and alkaline earth cations . These complexes can influence the behavior of these cations, potentially affecting various cellular processes.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of salts . For instance, the presence of alkali and alkaline earth perchlorates in acetonitrile can result in strong variations in the compound’s absorption spectrum

Propiedades

IUPAC Name |

7-methyl-3-(3-oxobutanoyl)pyrano[3,2-c]pyran-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6/c1-6(14)3-10(15)8-5-9-11(19-12(8)16)4-7(2)18-13(9)17/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIHCINHLYKZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C(=O)O2)C(=O)CC(=O)C)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione | |

Q & A

Q1: What is notable about the interaction of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione with alkali and alkaline earth metals?

A1: Research indicates that the enol form of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione exhibits strong interactions with alkali and alkaline earth metal cations. Studies utilizing absorption and fluorescence spectroscopy, alongside NMR and mass spectrometry, have revealed the formation of complexes between the compound and these cations in acetonitrile solutions []. Notably, complexes with calcium and magnesium demonstrate significantly higher stability compared to those typically observed with crown-ether-based fluoroionophores in the same solvent [].

Q2: What is the primary reaction observed when 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione is reacted with aromatic amines?

A2: The reaction of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione with aromatic amines primarily yields 3-(arylaminomethylene)-6-methylpyran-2,4-dione []. This finding led to the correction of previously reported structures for the products of these reactions [].

Q3: Are there any computational chemistry studies related to 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione?

A3: Yes, semi-empirical PM3 calculations have been employed to investigate the potential binding sites of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione with metal cations. These calculations suggest that the heterocyclic oxygen atom, as well as the two oxygen atoms in the side chain, could participate in cation binding [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

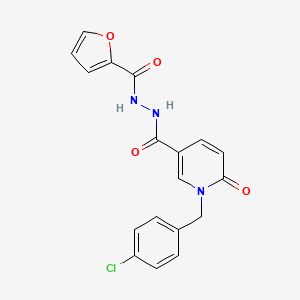

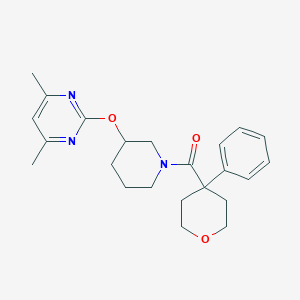

![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)

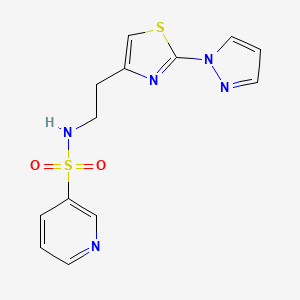

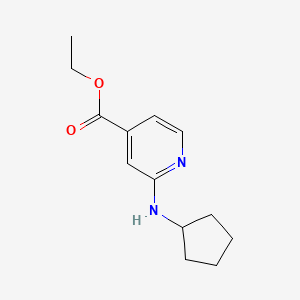

![3-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2934546.png)

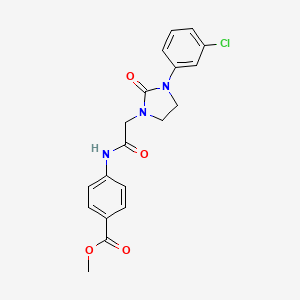

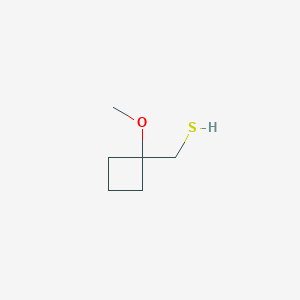

![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934555.png)

![4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2934558.png)

![2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2934560.png)

![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2934562.png)